Propyldiphenylphosphine oxide
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Overview
Description
Propyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C15H17OP It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one propyl group, with an oxygen atom double-bonded to the phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propyl halides in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature, followed by heating to complete the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity. The choice of solvents and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like silanes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as polymethylhydrosiloxane (PMHS) and phenylsilane are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the original phosphine.
Scientific Research Applications
Propyldiphenylphosphine oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyldiphenylphosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the propyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one propyl group.
Aminophosphine oxides: Contain amino groups instead of alkyl groups.
Uniqueness
Propyldiphenylphosphine oxide is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to other phosphine oxides.
Properties
CAS No. |
4252-88-4 |
---|---|
Molecular Formula |
C15H17OP |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
[phenyl(propyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
BTTHFKVYULBWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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